molecular formula C23H24N2O2 B040079 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol CAS No. 124069-13-2

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol

Cat. No. B040079
M. Wt: 361.4 g/mol
InChI Key: GCQYAODWNSJCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol, also known as BHPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHPP has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Mechanism Of Action

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol exerts its biological activities through various mechanisms of action. 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has been shown to scavenge free radicals and inhibit oxidative stress, which may contribute to its antioxidant and anti-inflammatory properties. 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer development.

Biochemical And Physiological Effects

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has been shown to possess various biochemical and physiological effects. 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory properties. 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has been shown to improve the antioxidant status of cells and protect against oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has several advantages for lab experiments, including its high purity and stability, which make it suitable for various research applications. 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol is also readily available and can be synthesized in large quantities. However, the limitations of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol include its low solubility in water, which may limit its use in certain experiments. 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol also requires further studies to investigate its toxicity and safety profiles.

Future Directions

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has significant potential for various therapeutic applications, and future research should focus on its development as a drug candidate. Future studies should investigate the pharmacokinetics and pharmacodynamics of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol to determine its optimal dosage and administration route. Further studies should also investigate the safety and toxicity profiles of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol to determine its suitability for clinical use. Additionally, future studies should investigate the potential synergistic effects of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol with other drugs or therapies in the treatment of various diseases.

Synthesis Methods

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol can be synthesized through a multistep reaction process starting from 2-hydroxybenzaldehyde and phenylpiperidin-4-one. The reaction involves the condensation of 2-hydroxybenzaldehyde with phenylpiperidin-4-one in the presence of a base, followed by a cyclization reaction to form 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol. The synthesis of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.

Scientific Research Applications

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has been shown to possess potent antioxidant and anti-inflammatory properties, which may help in the prevention and treatment of various diseases. 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has also been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

properties

CAS RN

124069-13-2

Product Name

2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol

Molecular Formula

C23H24N2O2

Molecular Weight

361.4 g/mol

IUPAC Name

2,6-bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol

InChI

InChI=1S/C23H23NO3/c25-19-12-6-4-10-16(19)18-14-21(27)22(15-8-2-1-3-9-15)23(24-18)17-11-5-7-13-20(17)26/h1-13,18,21-27H,14H2

InChI Key

GCQYAODWNSJCJU-UHFFFAOYSA-N

SMILES

C1C(C(C(NC1C2=CC=CC=C2O)C3=CC=CC=C3O)C4=CC=CC=C4)O

Canonical SMILES

C1C(C(C(NC1C2=CC=CC=C2O)C3=CC=CC=C3O)C4=CC=CC=C4)O

synonyms

2,6-Bis(2-hydroxyphenyl)-3-phenyl-4-piperidinamine

Origin of Product

United States

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